Izencitinib

Beschreibung

Eigenschaften

CAS-Nummer |

2051918-33-1 |

|---|---|

Molekularformel |

C22H26N8 |

Molekulargewicht |

402.5 g/mol |

IUPAC-Name |

3-[(1R,5S)-3-[[7-[(5-methyl-1H-pyrazol-3-yl)amino]-1,6-naphthyridin-5-yl]amino]-8-azabicyclo[3.2.1]octan-8-yl]propanenitrile |

InChI |

InChI=1S/C22H26N8/c1-14-10-21(29-28-14)26-20-13-19-18(4-2-8-24-19)22(27-20)25-15-11-16-5-6-17(12-15)30(16)9-3-7-23/h2,4,8,10,13,15-17H,3,5-6,9,11-12H2,1H3,(H3,25,26,27,28,29)/t15?,16-,17+ |

InChI-Schlüssel |

DADAEARVGOQWHV-ALOPSCKCSA-N |

Isomerische SMILES |

CC1=CC(=NN1)NC2=NC(=C3C=CC=NC3=C2)NC4C[C@H]5CC[C@@H](C4)N5CCC#N |

Kanonische SMILES |

CC1=CC(=NN1)NC2=NC(=C3C=CC=NC3=C2)NC4CC5CCC(C4)N5CCC#N |

Aussehen |

Solid powder |

Andere CAS-Nummern |

936221-33-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

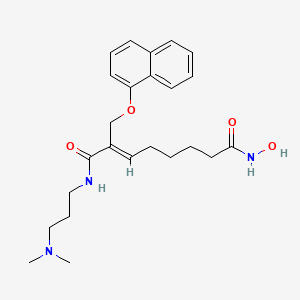

CG200745 N1-(3-(dimethylamino)propyl)-N8-hydroxy-2-((naphthalene-1-loxy)methyl)oct-2-enediamide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Gut-Selective Pan-JAK Inhibitor TD-1473 (Izencitinib): A Technical Overview for Researchers

Introduction: TD-1473, also known as izencitinib, is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor developed for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease.[1][2] Unlike systemic JAK inhibitors, TD-1473 was designed to act locally on the inflamed intestinal tissue, thereby minimizing systemic exposure and associated side effects.[3][4] This technical guide provides a comprehensive overview of the research on TD-1473, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Core Concepts: Mechanism of Action and Gut-Selectivity

TD-1473 is a potent inhibitor of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are key components of the JAK-STAT signaling pathway.[4][5] This pathway is crucial for the signaling of numerous pro-inflammatory cytokines implicated in the pathogenesis of IBD.[6] By inhibiting JAKs, TD-1473 blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), preventing their translocation to the nucleus and subsequent transcription of inflammatory genes.[4]

The gut-selective properties of TD-1473 are attributed to its low oral absorption and potentially high first-pass metabolism, leading to high concentrations in the gastrointestinal tract and low levels in the systemic circulation.[3][5] This localized action is intended to provide therapeutic benefit directly at the site of inflammation while reducing the risk of systemic side effects associated with broader JAK inhibition, such as immunosuppression and alterations in lipid profiles.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical research on TD-1473.

Table 1: In Vitro Potency of TD-1473

| Target | Assay Type | Value | Reference |

| Human JAK1 | Biochemical (pKi) | 10.0 ± 0.1 | [2] |

| Human JAK2 | Biochemical (pKi) | 10.0 ± 0.1 | [2] |

| Human JAK3 | Biochemical (pKi) | 8.8 ± 0.2 | [2] |

| Human TYK2 | Biochemical (pKi) | 9.5 ± 0.1 | [2] |

| Cytokine-evoked pSTAT inhibition (PBMCs and colonic epithelial cells) | Cellular (pIC50) | ≥ 6.7 | [1] |

Table 2: Preclinical Pharmacokinetics of TD-1473 in Mice (10 mg/kg oral dose)

| Parameter | Plasma | Colonic Tissue | Reference |

| Cmax | 0.003 µM | - | [2] |

| Time to Cmax | 1 hour | - | [2] |

| Colon:Plasma AUC Ratio | 3883 | - | [3] |

Table 3: Clinical Pharmacokinetics of TD-1473 in Ulcerative Colitis Patients (Day 28)

| Dose | Mean Plasma Concentration | Geometric Mean Colonic Tissue Concentration (pg/g) | Reference |

| 20 mg | Low and relative to JAK IC50 values | 4,090 (2,270–7,380) | [2] |

| 80 mg | Low and relative to JAK IC50 values | 65,300 (28,200–151,000) | [2] |

| 270 mg | Low and relative to JAK IC50 values | 43,500 (15,200–124,000) | [2] |

Table 4: Clinical Efficacy of TD-1473 in Phase 1b Ulcerative Colitis Study (28 days)

| Endpoint | 20 mg (n=10) | 80 mg (n=10) | 270 mg (n=11) | Placebo (n=9) | Reference |

| Clinical Response Rate | 20% | 20% | 55% | 11% | |

| Endoscopic Improvement | 20% | 30% | 18% | 0% | |

| Rectal Bleeding Improvement | 30% | 70% | 73% | 44% |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of TD-1473 and a typical experimental workflow for its evaluation.

Experimental Protocols

In Vitro Kinase Assays

-

Objective: To determine the inhibitory potency of TD-1473 against individual JAK enzymes.

-

Method: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used in LanthaScreen™ Eu Kinase Binding Assays.

-

Procedure:

-

TD-1473 was serially diluted and incubated with the kinase, a europium-labeled antibody, and a fluorescently labeled ATP-competitive kinase inhibitor (tracer).

-

The binding of the tracer to the kinase results in a high degree of fluorescence resonance energy transfer (FRET), while displacement of the tracer by TD-1473 leads to a decrease in FRET.

-

The concentration of TD-1473 required to inhibit 50% of tracer binding (IC50) was determined.

-

IC50 values were converted to Ki values using the Cheng-Prusoff equation. pKi is the negative logarithm of the Ki.[2]

-

Cellular Assays for STAT Phosphorylation

-

Objective: To assess the functional inhibitory activity of TD-1473 on cytokine-induced STAT phosphorylation in relevant cell types.

-

Cell Types: Human peripheral blood mononuclear cells (PBMCs) and human colonic epithelial cell lines.

-

Procedure:

-

Cells were pre-incubated with varying concentrations of TD-1473 for a specified period.

-

Cells were then stimulated with a specific cytokine (e.g., IL-6, IL-23) to induce JAK-STAT signaling.

-

Following stimulation, cells were lysed, and the levels of phosphorylated STATs (pSTATs) were quantified using methods such as ELISA or flow cytometry.

-

The concentration of TD-1473 that inhibited 50% of the cytokine-induced pSTAT signal (IC50) was calculated. pIC50 is the negative logarithm of the IC50.[1]

-

Oxazolone-Induced Colitis Mouse Model

-

Objective: To evaluate the in vivo efficacy of TD-1473 in a preclinical model of colitis.

-

Animal Model: Balb/C mice.

-

Procedure:

-

Sensitization: Mice were sensitized by applying oxazolone (e.g., 4% in acetone/olive oil) to the shaved abdomen.[2]

-

Induction of Colitis: Several days later, colitis was induced by intrarectal administration of a lower concentration of oxazolone (e.g., 1% in ethanol/water).[8]

-

Treatment: TD-1473 was administered orally, typically starting before the intrarectal challenge and continuing for a set duration.

-

Assessment: Efficacy was evaluated based on:

-

Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and rectal bleeding.

-

Histological Analysis: Microscopic examination of colonic tissue for signs of inflammation.

-

Myeloperoxidase (MPO) Activity: A marker of neutrophil infiltration in the colon.

-

-

Pharmacokinetic/Pharmacodynamic Analysis: Plasma and colonic tissue were collected at various time points to measure TD-1473 concentrations and assess target engagement (e.g., inhibition of pSTAT in colonic tissue).[2][9]

-

Phase 1b Clinical Trial in Ulcerative Colitis (NCT02818686)

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of TD-1473 in patients with moderately to severely active ulcerative colitis.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

-

Patient Population: Patients with a diagnosis of ulcerative colitis and a Mayo score of 6 to 12, with an endoscopic subscore of ≥2.

-

Intervention: Patients were randomized to receive once-daily oral TD-1473 (20, 80, or 270 mg) or placebo for 28 days.[2][8]

-

Endpoints:

-

Primary: Safety and tolerability.

-

Secondary: Plasma and colonic tissue concentrations of TD-1473.

-

Exploratory Efficacy: Change in total Mayo score, clinical response, endoscopic improvement, and histological changes.

-

Summary and Future Directions

TD-1473 (this compound) is a gut-selective pan-JAK inhibitor that has demonstrated potent in vitro activity and efficacy in preclinical models of colitis.[2] Early clinical studies in ulcerative colitis suggested a favorable safety profile with minimal systemic exposure and signals of clinical activity. However, a subsequent Phase 2b study in ulcerative colitis did not meet its primary endpoint.[10] Similarly, a Phase 2 study in Crohn's disease was terminated.[11][12]

Despite these setbacks, the development of TD-1473 provides a valuable case study in the design and application of organ-selective therapies for IBD. The extensive preclinical and early clinical data generated for this compound contribute significantly to our understanding of the potential and challenges of targeting the JAK-STAT pathway locally in the gastrointestinal tract. Further research may focus on optimizing the formulation or identifying specific patient populations that may benefit from this therapeutic approach.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Gut-Selective Design of Orally Administered this compound (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis :: Theravance Biopharma [investor.theravance.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. investor.theravance.com [investor.theravance.com]

Gut-Selective JAK Inhibition for Ulcerative Colitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by mucosal inflammation of the colon. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway plays a pivotal role in mediating the inflammatory cascade in UC. While systemic JAK inhibitors have demonstrated efficacy, they are associated with a range of dose-limiting toxicities. This has spurred the development of gut-selective JAK inhibitors, a novel therapeutic strategy designed to maximize local efficacy within the gastrointestinal tract while minimizing systemic exposure and associated adverse events. This technical guide provides an in-depth overview of the core principles, preclinical evaluation, and clinical development of gut-selective JAK inhibitors for the treatment of ulcerative colitis.

The Rationale for Gut-Selective JAK Inhibition in Ulcerative Colitis

The pathogenesis of UC involves a dysregulated immune response driven by pro-inflammatory cytokines such as interleukins (IL)-6, IL-12, IL-23, and interferons (IFN)[1]. These cytokines signal through the JAK-STAT pathway, leading to the activation of immune cells and perpetuation of intestinal inflammation[1]. The JAK family of non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)[1]. Inhibition of these kinases can effectively dampen the inflammatory response.

However, the systemic inhibition of JAKs can lead to a variety of adverse effects, including infections, herpes zoster reactivation, hyperlipidemia, and major adverse cardiovascular events[1]. The core principle behind gut-selective JAK inhibition is to deliver the therapeutic agent directly to the site of inflammation in the colon, thereby achieving high local drug concentrations while maintaining low systemic levels. This approach aims to uncouple the desired local anti-inflammatory effects from the undesirable systemic side effects.

The JAK-STAT Signaling Pathway in Ulcerative Colitis

The JAK-STAT pathway is a critical signaling cascade in the colonic mucosa. Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target inflammatory genes.

Preclinical Evaluation of Gut-Selective JAK Inhibitors

The preclinical development of a gut-selective JAK inhibitor involves a series of in vitro and in vivo studies to assess its potency, selectivity, and gut-restricted properties.

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against each of the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2).

Methodology:

-

Reagents and Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP and a suitable peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate).

-

Test compound (gut-selective JAK inhibitor) at various concentrations.

-

Kinase assay buffer.

-

A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).

-

384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 384-well plate, add the recombinant JAK enzyme, the peptide substrate, and the test compound at different concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

-

Objective: To evaluate the in vivo efficacy of the gut-selective JAK inhibitor in a Th2-mediated model of colitis that resembles some aspects of human ulcerative colitis.

Methodology:

-

Animals: BALB/c mice are commonly used for this model.

-

Induction of Colitis:

-

Treatment:

-

Administer the gut-selective JAK inhibitor orally at various doses, starting before or at the time of the intrarectal challenge and continuing for a defined period (e.g., daily for 5-7 days).

-

Include a vehicle control group and a positive control group (e.g., a systemically active JAK inhibitor like tofacitinib).

-

-

Assessment of Colitis:

-

Monitor daily for changes in body weight, stool consistency, and the presence of rectal bleeding to calculate a Disease Activity Index (DAI).

-

At the end of the study, sacrifice the mice and collect the colons.

-

Measure colon length and weight.

-

Perform histological analysis of colon tissue sections to assess inflammation, ulceration, and tissue damage.

-

Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

-

Experimental Workflow

The preclinical evaluation of a gut-selective JAK inhibitor follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.

Clinical Development of Gut-Selective JAK Inhibitors

Several gut-selective JAK inhibitors have entered clinical development for ulcerative colitis. The following tables summarize the available quantitative data from clinical trials of these agents.

Izencitinib (TD-1473)

This compound is a gut-selective pan-JAK inhibitor.

Table 1: Efficacy of this compound in a Phase 1b Study in Patients with Moderate-to-Severe Ulcerative Colitis (28-Day Treatment) [3][4]

| Outcome | Placebo (n=9) | This compound 20 mg (n=10) | This compound 80 mg (n=10) | This compound 270 mg (n=11) |

| Clinical Response | 11% | 20% | 20% | 55% |

| Endoscopic Improvement | 11% | 30% | 40% | 36% |

| Rectal Bleeding Improvement (≥1-point reduction) | 44% | 30% | 70% | 73%[4] |

| Mucosal Healing (Endoscopic subscore ≤1) | 0% | 20%[4] | 20%[4] | 9%[4] |

Note: In a subsequent Phase 2b study, this compound did not meet its primary endpoint of change in total Mayo score at week 8 compared to placebo.[5]

Table 2: Safety of this compound in a Phase 1b Study (28-Day Treatment) [4]

| Adverse Event | Placebo | This compound (All Doses) |

| Any Adverse Event | 44% | 52% |

| Serious Adverse Events | 0% | 6.5% (2 cases of UC exacerbation, not drug-related) |

| Serious Infections | 0% | 0% |

| Herpes Zoster | 0% | 0% |

Other Investigational Gut-Selective and Selective JAK Inhibitors

While not all are explicitly designated as "gut-selective," the following JAK inhibitors with varying degrees of selectivity have been evaluated in ulcerative colitis, with a focus on optimizing the benefit-risk profile.

Table 3: Efficacy of Ritlecitinib and Brepocitinib in a Phase 2b Study in Patients with Moderate-to-Severe Ulcerative Colitis (8-Week Induction) [6][7][8]

| Outcome | Placebo | Ritlecitinib 70 mg | Ritlecitinib 200 mg | Brepocitinib 30 mg | Brepocitinib 60 mg |

| Change in Total Mayo Score (placebo-adjusted mean) | - | -3.9 | -4.6 | -2.3 | -3.2 |

| Modified Clinical Remission (placebo-adjusted) | - | 32.7% | 36.0% | 25.5% | 25.5% |

Table 4: Efficacy of Ivarmacitinib (SHR0302) in a Phase 2 Study in Patients with Moderate-to-Severe Ulcerative Colitis (8-Week Induction) [3][9]

| Outcome | Placebo | Ivarmacitinib 4 mg QD | Ivarmacitinib 4 mg BID | Ivarmacitinib 8 mg QD |

| Clinical Response | 26.8% | 43.9% | 46.3% | 46.3% |

| Clinical Remission | 4.9% | 24.4% | 24.4% | 22.0% |

The Logic of Gut-Selectivity for Improved Safety

The fundamental principle underpinning the development of gut-selective JAK inhibitors is to confine the pharmacological activity to the gastrointestinal tract, thereby mitigating the risk of systemic adverse events associated with broader JAK inhibition.

Conclusion and Future Directions

Gut-selective JAK inhibition represents a promising and rational approach to the treatment of ulcerative colitis. By targeting the site of inflammation and minimizing systemic exposure, these agents have the potential to offer a more favorable benefit-risk profile compared to systemically active JAK inhibitors. While the clinical development of this compound has faced setbacks, the proof-of-concept remains valid, and other selective JAK inhibitors are under investigation. Future research will focus on optimizing the gut-selectivity of these molecules, identifying predictive biomarkers of response, and further elucidating their long-term safety and efficacy in the management of ulcerative colitis.

References

- 1. Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of JAK inhibitors in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive Phase 2 Results for Reistone's JAK Inhibitor Demonstrate Significant Improvement in Patients with Moderate-to-Severe Ulcerative Colitis [prnewswire.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. mims.com [mims.com]

- 7. Oral Ritlecitinib and Brepocitinib for Moderate-to-Severe Ulcerative Colitis: Results From a Randomized, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medscape.com [medscape.com]

- 9. Efficacy and safety of ivarmacitinib in patients with moderate-to-severe, active, ulcerative... : Falk Foundation [falkfoundation.org]

The Discovery and Development of TD-1473 (Izencitinib): A Gut-Selective Pan-JAK Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TD-1473, also known as izencitinib, is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor developed for the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[1][2][3] The core concept behind its development was to create a potent inhibitor of the JAK-STAT signaling pathway that acts locally in the gastrointestinal tract, thereby minimizing the systemic exposure and associated side effects seen with other oral JAK inhibitors.[4][5] This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of TD-1473, with a focus on its mechanism of action, pharmacokinetic profile, and efficacy in relevant disease models and patient populations.

Introduction: The Rationale for a Gut-Selective JAK Inhibitor

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2), are critical intracellular mediators of cytokine and growth factor signaling.[6][7] Inhibition of these enzymes interferes with the JAK/STAT signaling pathway, which in turn modulates the activity of a wide range of pro-inflammatory cytokines implicated in the pathogenesis of IBD.[5] Systemically active pan-JAK inhibitors, such as tofacitinib, have demonstrated efficacy in treating ulcerative colitis but are associated with systemic adverse events, including infections, lipid abnormalities, and thromboembolic events.[1]

TD-1473 was designed to overcome these limitations by restricting its activity to the gastrointestinal tract.[2] This was achieved through a structure-based drug design and a physicochemical property-focused strategy aimed at optimizing intestinal tissue penetration while minimizing systemic absorption.[1] The goal was to deliver high local concentrations of the drug to the site of inflammation, thereby maximizing therapeutic efficacy while reducing the risk of systemic side effects.[4][8]

Mechanism of Action

TD-1473 is a potent, reversible, and high-affinity pan-JAK inhibitor.[2][3] It binds to the ATP-binding site of the JAK enzymes, preventing the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription). This blockade of the JAK-STAT pathway downstream of pro-inflammatory cytokine receptors leads to a reduction in immune cell activation and inflammatory responses in the gut.

In Vitro Inhibitory Activity

TD-1473 has demonstrated potent inhibitory activity against all four human recombinant JAK enzymes. The inhibitory potencies (pKi) are summarized in the table below.

| Target Enzyme | TD-1473 pKi (mean ± SD) |

| Human JAK1 | 10.0 ± 0.1 |

| Human JAK2 | 10.0 ± 0.1 |

| Human JAK3 | 8.8 ± 0.2 |

| Human TYK2 | 9.5 ± 0.1 |

| Table 1: In vitro inhibitory potency of TD-1473 against human recombinant JAK enzymes.[9] |

TD-1473 also effectively inhibited cytokine-induced STAT1 phosphorylation in mouse primary colonic epithelial cells, with pIC50 values of 7.3 for IL-6, 6.8 for IFNα, and 7.0 for IFNγ.[9]

Signaling Pathway

The following diagram illustrates the mechanism of action of TD-1473 in blocking the JAK-STAT signaling pathway.

References

- 1. Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis :: Theravance Biopharma [investor.theravance.com]

- 4. Gut-Selective Design of Orally Administered this compound (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theravance Drug Candidate this compound Fails To Meet Primary Endpoint - BioSpace [biospace.com]

- 6. researchgate.net [researchgate.net]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TD-1473|2051918-33-1|COA [dcchemicals.com]

Izencitinib and its Role in the Pathophysiology of Crohn's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izencitinib (formerly TD-1473) is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor that was developed for the treatment of inflammatory bowel diseases (IBD), including Crohn's disease. This technical guide provides an in-depth overview of the mechanism of action of this compound, its preclinical evaluation, and the available clinical data in the context of Crohn's disease pathophysiology. The document details the experimental protocols utilized in its assessment and presents quantitative data in a structured format. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound. Although the development of this compound for Crohn's disease was discontinued, the data and methodologies presented herein offer valuable insights for the ongoing development of targeted therapies for IBD.

Introduction to Crohn's Disease and the JAK-STAT Pathway

Crohn's disease is a chronic, relapsing inflammatory condition of the gastrointestinal tract, characterized by a dysregulated immune response in genetically susceptible individuals. The pathophysiology involves a complex interplay of immune cells and cytokines, leading to transmural inflammation, tissue damage, and clinical symptoms. A central signaling pathway implicated in the inflammatory cascade of Crohn's disease is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.

Cytokines such as interferons (IFNs), interleukins (ILs), and colony-stimulating factors play a pivotal role in driving intestinal inflammation. These cytokines bind to their respective receptors on immune and epithelial cells, leading to the activation of associated JAKs (JAK1, JAK2, JAK3, and TYK2). Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of numerous genes involved in inflammation, cell proliferation, and differentiation. In Crohn's disease, there is an upregulation of pro-inflammatory cytokines like IL-6, IL-12, IL-23, and IFN-γ, which signal through the JAK-STAT pathway, perpetuating the inflammatory response.

This compound: A Gut-Selective Pan-JAK Inhibitor

This compound was designed as a potent, orally administered, pan-JAK inhibitor with a key differentiating feature: gut selectivity. The molecule was engineered to exert its pharmacological effect locally within the gastrointestinal tract, thereby minimizing systemic exposure and the potential for systemic side effects associated with broader JAK inhibition.

Mechanism of Action

This compound reversibly inhibits the kinase activity of all four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. By blocking these enzymes, this compound interferes with the signaling of a wide range of pro-inflammatory cytokines that are central to the pathophysiology of Crohn's disease. This inhibition of the JAK-STAT pathway leads to a reduction in the inflammatory response within the intestinal mucosa.

dot

Izencitinib's Impact on Pro-Inflammatory Cytokine Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Izencitinib (formerly TD-1473) is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor developed for the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. Its mechanism of action centers on the modulation of pro-inflammatory cytokine signaling through the inhibition of the JAK-STAT pathway. By acting as a potent, reversible inhibitor of all four JAK family members (JAK1, JAK2, JAK3, and TYK2), this compound effectively dampens the intracellular signaling cascades initiated by a broad range of cytokines implicated in the pathogenesis of IBD. This technical guide provides an in-depth analysis of this compound's effect on pro-inflammatory cytokines, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines that drive inflammation in IBD. This pathway translates extracellular cytokine signals into changes in gene expression. The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immune cell differentiation, and proliferation.

This compound, as a pan-JAK inhibitor, competitively binds to the ATP-binding site of the JAK enzymes, preventing their phosphorylation and subsequent activation. This blockade of JAK activity effectively halts the downstream signaling of a wide array of pro-inflammatory cytokines, thereby reducing the inflammatory response in the gut.

Signaling Pathway Diagram

Quantitative Data: In Vitro Potency of this compound

The efficacy of this compound in inhibiting cytokine-driven signaling has been quantified through in vitro cellular assays. These assays measure the concentration of this compound required to inhibit 50% of the phosphorylation of specific STAT proteins (pIC50) following stimulation with various pro-inflammatory cytokines. The data demonstrates this compound's potent, pan-JAK inhibitory activity.

| Cytokine Stimulant | Phosphorylated STAT | Cell Type | This compound pIC50 | Tofacitinib pIC50 | Reference |

| IL-6 | STAT1 | Mouse Primary Colonic Epithelial Cells | 7.3 | 7.9 | |

| IFNα | STAT1 | Mouse Primary Colonic Epithelial Cells | 6.8 | 6.7 | |

| IFNγ | STAT1 | Mouse Primary Colonic Epithelial Cells | 7.0 | 6.9 | |

| IL-12 | STAT4 | Human CD3+ T Cells | 6.9 | 5.9 |

Table 1: In Vitro Potency of this compound in Inhibiting Cytokine-Induced STAT Phosphorylation

Experimental Protocols

Measurement of JAK Inhibitory Potency in Cellular Assays

Objective: To determine the potency of this compound in inhibiting cytokine-induced STAT phosphorylation in relevant cell types.

Methodology:

-

Cell Culture:

-

Mouse primary colonic epithelial cells are isolated and cultured according to standard protocols.

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation, and CD3+ T cells are further purified using magnetic-activated cell sorting (MACS).

-

-

Compound Preparation:

-

This compound and a comparator compound (e.g., tofacitinib) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

-

Serial dilutions of the compounds are prepared in the appropriate cell culture medium.

-

-

Cell Treatment and Cytokine Stimulation:

-

Cells are pre-incubated with the various concentrations of this compound, tofacitinib, or vehicle (DMSO) for a specified period (e.g., 1 hour).

-

Following pre-incubation, cells are stimulated with a specific cytokine (e.g., IL-6, IFNα, IFNγ, or IL-12) at a predetermined concentration (e.g., EC80) for a short duration (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

After stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading in subsequent steps.

-

-

Detection of Phosphorylated STAT:

-

The levels of specific phosphorylated STAT proteins (e.g., pSTAT1, pSTAT4) are measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a bead-based multiplex assay (e.g., Luminex).

-

These assays utilize specific antibodies that recognize the phosphorylated form of the target STAT protein.

-

-

Data Analysis:

-

The raw data (e.g., fluorescence intensity) is normalized to the total protein concentration.

-

The percentage of inhibition of STAT phosphorylation is calculated for each compound concentration relative to the vehicle-treated, cytokine-stimulated control.

-

The pIC50 values (negative logarithm of the half-maximal inhibitory concentration) are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Workflow Diagram

Pro-Inflammatory Cytokines Modulated by Pan-JAK Inhibition

This compound's pan-JAK inhibitory activity allows it to interfere with the signaling of a broad spectrum of pro-inflammatory cytokines that are dependent on the JAK-STAT pathway. The following table summarizes key cytokines implicated in IBD and their reliance on specific JAK proteins.

| Cytokine | Associated JAKs | Key Role in IBD Pathogenesis |

| Interleukin-6 (IL-6) | JAK1, JAK2, TYK2 | Promotes T-cell activation and differentiation, and stimulates the production of acute-phase proteins. |

| Interleukin-12 (IL-12) | JAK2, TYK2 | Drives the differentiation of Th1 cells, leading to the production of IFN-γ. |

| Interleukin-23 (IL-23) | JAK2, TYK2 | Promotes the survival and expansion of Th17 cells, which produce IL-17 and other pro-inflammatory cytokines. |

| Interferon-gamma (IFN-γ) | JAK1, JAK2 | A key Th1 cytokine that activates macrophages and enhances antigen presentation. |

| Interleukin-2 (IL-2) | JAK1, JAK3 | Crucial for the proliferation and survival of T-cells. |

| Interleukin-4 (IL-4) | JAK1, JAK3 | A key Th2 cytokine involved in allergic inflammation. |

| Interleukin-13 (IL-13) | JAK1, JAK2, TYK2 | A Th2 cytokine that can impair epithelial barrier function. |

| Interleukin-15 (IL-15) | JAK1, JAK3 | Important for the development and survival of natural killer (NK) cells and memory T-cells. |

| Interleukin-21 (IL-21) | JAK1, JAK3 | Promotes the differentiation of Th17 cells and B-cell activation. |

Table 2: Pro-Inflammatory Cytokines and their Associated JAK Proteins

Cytokine-Receptor-JAK Interaction Diagram

Conclusion

This compound demonstrates potent, pan-JAK inhibitory activity, which translates to the effective suppression of signaling pathways for a multitude of pro-inflammatory cytokines central to the pathophysiology of IBD. Its gut-selective design aims to concentrate this therapeutic action at the site of inflammation, thereby potentially minimizing systemic side effects associated with broader JAK inhibition. The quantitative in vitro data underscores the robust biochemical basis for this compound's mechanism of action. Further research and clinical data will continue to elucidate the full therapeutic potential of this targeted approach for patients with inflammatory bowel diseases.

Methodological & Application

Application Notes and Protocols for TD-1473 Administration in Mouse Models of Colitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-1473, also known as izencitinib, is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor designed to treat inflammatory intestinal diseases like ulcerative colitis with minimal systemic exposure.[1][2][3] By inhibiting JAK enzymes (JAK1, JAK2, JAK3, and TYK2), TD-1473 interferes with the JAK/STAT signaling pathway, which in turn modulates the activity of a wide range of pro-inflammatory cytokines implicated in the pathogenesis of inflammatory bowel disease (IBD).[4][5][6] Preclinical studies in mouse models of colitis have demonstrated that oral administration of TD-1473 leads to high concentrations of the drug in the colon, effectively reducing disease activity without causing systemic immunosuppression.[1][7][8]

These application notes provide detailed protocols for the administration of TD-1473 in a mouse model of colitis, methods for assessing its efficacy, and a summary of key quantitative data from preclinical studies.

Data Presentation

Table 1: Pharmacokinetic Profile of TD-1473 in Mice

| Compound | Dose | Route | Colon:Plasma AUC Ratio | Reference |

| TD-1473 (this compound) | 10 mg/kg | Oral | 3883 | [9] |

| Tofacitinib | 10 mg/kg | Oral | 41 | [9] |

Table 2: Efficacy of TD-1473 in Oxazolone-Induced Colitis in Mice

| Treatment | Dose | Frequency | Outcome | Reference |

| TD-1473 (this compound) | 1 mg/kg | BID | Preserved body weight and reduced occult blood scores. | [10] |

| TD-1473 (this compound) | 0.1–30 mg/kg | BID | Decreased Disease Activity Index (DAI). | [1] |

| Tofacitinib | 5–30 mg/kg | TID | Decreased Disease Activity Index (DAI). | [1] |

| Vehicle (0.5% CMC) | - | BID or TID | Control | [1] |

BID: twice daily; TID: three times daily; CMC: carboxymethylcellulose.

Experimental Protocols

Protocol 1: Oxazolone-Induced Colitis Mouse Model

This protocol describes the induction of colitis in mice using oxazolone, a haptenating agent that elicits a T-cell mediated immune response in the colon.

Materials:

-

Female C57BL/6 mice (6-8 weeks old)[11]

-

Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

-

Acetone

-

Olive oil

-

Ethanol

-

Isoflurane for anesthesia

-

Oral gavage needles

-

TD-1473 (this compound)

-

Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in water[1]

Procedure:

-

Sensitization (Day 0):

-

Intrarectal Challenge (Day 7):

-

TD-1473 Administration:

-

Assessment of Colitis (Day 9):

-

Two days after the intrarectal challenge, assess colitis severity.

-

Record body weight.

-

Evaluate stool consistency and the presence of gross bleeding.

-

Calculate the Disease Activity Index (DAI) based on weight loss, stool consistency, and bleeding.[1]

-

Euthanize mice and collect colon tissue for length measurement and histological analysis.

-

Protocol 2: Assessment of Disease Activity Index (DAI)

The DAI is a composite score used to quantify the severity of colitis.

Scoring System:

| Score | Weight Loss (%) | Stool Consistency | Gross Bleeding |

| 0 | <1 | Normal | Negative |

| 1 | 1-5 | Soft but formed | Hemoccult positive |

| 2 | 5-10 | Soft | Visible blood in stool |

| 3 | 10-15 | Very soft, watery | Rectal bleeding |

| 4 | >15 | Watery diarrhea | Gross bleeding |

Calculation:

DAI = (Weight Loss Score + Stool Consistency Score + Gross Bleeding Score) / 3

Visualizations

Caption: Inhibition of the JAK/STAT signaling pathway by TD-1473.

Caption: Timeline of the oxazolone-induced colitis model and TD-1473 treatment.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Theravance Biopharma Reports Data from Phase 1b Study of TD-1473 in Oral Presentation at Digestive Disease Week (DDW) 2019 :: Theravance Biopharma [investor.theravance.com]

- 3. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis [prnewswire.com]

- 4. investor.theravance.com [investor.theravance.com]

- 5. Theravance Biopharma Announces First Patient Dosed in Phase 2 Study of TD-1473 in Patients with Crohn's Disease :: Theravance Biopharma [investor.theravance.com]

- 6. Theravance Biopharma Announces First Patient Dosed in Phase 2b/3 Study of TD-1473 in Patients with Ulcerative Colitis [prnewswire.com]

- 7. Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. investor.theravance.com [investor.theravance.com]

- 9. academic.oup.com [academic.oup.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A gastrointestinal locally activating Janus kinase inhibitor to treat ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine Izencitinib Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izencitinib (TD-1473) is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor.[1] It demonstrates high affinity for all four JAK family members: JAK1, JAK2, JAK3, and the non-receptor tyrosine-protein kinase TYK2.[2][3] The JAK family of enzymes are critical components of the JAK/STAT signaling pathway, which transduces signals from a wide range of cytokines and growth factors involved in inflammation and immune responses.[4] By inhibiting these kinases, this compound modulates the activity of pro-inflammatory cytokines, making it a therapeutic candidate for inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[5][6] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in a research setting.

Mechanism of Action: The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. The binding of a ligand to its receptor induces the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.

Data Presentation: this compound Inhibitory Activity

The following tables summarize the quantitative data for this compound's inhibitory activity against the human JAK kinase domains and in cellular assays.

Table 1: Biochemical Inhibitory Potency of this compound

| Target | pKi |

|---|---|

| JAK1 | 10.0 |

| JAK2 | 10.0 |

| JAK3 | 8.8 |

| TYK2 | 9.5 |

Source: MedChemExpress. pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a more potent inhibitor.[7]

Table 2: Cellular Inhibitory Potency of this compound

| Assay Type | Cell Type | Readout | pIC50 | IC50 Range (ng/mL) |

|---|---|---|---|---|

| STAT Phosphorylation | Human PBMCs and a human colonic epithelial cell line | Cytokine-induced STAT phosphorylation | ≥ 6.7 | - |

| Cellular JAK Inhibition | Human cells | Not specified | - | 12.73–80.31 (uncorrected) |

| Cellular JAK Inhibition | Human cells | Not specified | - | 87.18–550.1 (human plasma protein binding corrected) |

Sources: MedChemExpress, Oxford Academic. pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 indicates greater potency.[7][8] The IC50 is the concentration of an inhibitor where the response is reduced by half.[9]

Experimental Protocols

Two key types of cell-based assays are recommended for evaluating the efficacy of this compound: STAT phosphorylation assays and reporter gene assays.

1. STAT Phosphorylation Assay by Western Blot or Flow Cytometry

This assay directly measures the immediate downstream effect of JAK inhibition by quantifying the levels of phosphorylated STAT proteins.

Protocol: STAT Phosphorylation Assay

-

Materials:

-

Cell line (e.g., HEL cells, which have a constitutively active JAK2 V617F mutation, or cytokine-dependent cell lines like Ba/F3).[10]

-

Cell culture medium and supplements.

-

This compound.

-

Cytokine for stimulation (e.g., IL-6, IFN-α), if required.

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and membranes (PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (anti-pSTAT, anti-total STAT, anti-loading control like GAPDH or β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

For Flow Cytometry: Fixation and permeabilization buffers, fluorophore-conjugated anti-pSTAT antibody.

-

-

Procedure:

-

Cell Culture: Culture cells to the desired density in a multi-well plate. For cytokine-induced phosphorylation, cells may need to be serum-starved for a few hours to reduce basal signaling.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours.

-

Cytokine Stimulation: Add the appropriate cytokine to the wells (except for cells with constitutive activation) and incubate for a short period (e.g., 15-30 minutes).

-

Cell Lysis (for Western Blot): Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and separate by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with a secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Flow Cytometry:

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Stain with a fluorophore-conjugated anti-pSTAT antibody.

-

Analyze the mean fluorescence intensity (MFI) using a flow cytometer.

-

-

Data Analysis: Quantify the band intensity (Western Blot) or MFI (Flow Cytometry). Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

-

2. Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of STATs. A reporter construct containing a STAT-responsive promoter (e.g., an Interferon-Stimulated Response Element - ISRE) driving the expression of a luciferase gene is introduced into cells.

Protocol: Luciferase Reporter Gene Assay

-

Materials:

-

HEK293 cells or another easily transfectable cell line.[2]

-

Cell culture medium and supplements.

-

ISRE-firefly luciferase reporter plasmid.

-

Control plasmid with constitutively expressed Renilla luciferase (for normalization).

-

Transfection reagent.

-

This compound.

-

Cytokine for stimulation (e.g., IFN-α).[2]

-

White, clear-bottom 96-well plates.

-

Dual-luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate the day before transfection.

-

Transfection: Co-transfect the cells with the ISRE-firefly luciferase reporter and the Renilla luciferase control plasmids.

-

Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Cytokine Stimulation: Add the stimulating cytokine (e.g., IFN-α) to the wells.

-

Incubation: Incubate the plate for 6-24 hours to allow for luciferase gene expression.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer, following the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the this compound concentration to calculate the IC50.

-

Disclaimer: These protocols provide a general framework. Optimization of cell numbers, reagent concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. Always follow appropriate safety precautions when working in a laboratory.

References

- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. ashpublications.org [ashpublications.org]

- 4. raybiotech.com [raybiotech.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. academic.oup.com [academic.oup.com]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

Izencitinib Formulation for Oral Delivery: Application Notes and Protocols for Researchers

For Research Use Only

Introduction

Izencitinib (formerly TD-1473) is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor.[1][2] It was designed to exert its therapeutic effects directly in the gastrointestinal tract while minimizing systemic exposure, thereby reducing the risk of systemic side effects associated with JAK inhibition.[2][3] this compound inhibits JAK1, JAK2, JAK3, and TYK2, which are key enzymes in the JAK/STAT signaling pathway that modulates the activity of numerous pro-inflammatory cytokines.[4][5][6] This document provides detailed application notes and protocols for researchers working with this compound, focusing on its formulation for oral delivery in a research setting.

Mechanism of Action: JAK/STAT Signaling Pathway

This compound functions by inhibiting the Janus kinase family of enzymes, which are critical components of the JAK/STAT signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the modulation of gene transcription involved in inflammation and immune responses. By inhibiting JAKs, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the inflammatory cascade.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Gut-Selective Design of Orally Administered this compound (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gut-Selective Design of Orally Administered this compound (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis :: Theravance Biopharma [investor.theravance.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmakb.com [pharmakb.com]

Application Notes and Protocols for Clinical Trial Design of Gut-Selective JAK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory bowel disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is a chronic inflammatory disorder of the gastrointestinal tract.[1] A key therapeutic target in IBD is the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which is crucial for mediating the effects of numerous pro-inflammatory cytokines.[1][2] Systemic JAK inhibitors, such as tofacitinib, filgotinib, and upadacitinib, have demonstrated efficacy in treating IBD but are associated with dose-dependent systemic adverse events, including infections, hypercholesterolemia, and thromboembolism.[3][4][5]

Gut-selective JAK inhibitors are designed to concentrate their therapeutic action within the gastrointestinal tract, thereby minimizing systemic exposure and the associated risk of side effects.[6] This approach seeks to widen the therapeutic window, potentially allowing for greater efficacy at the site of inflammation without compromising safety.[7] One such example, though its development was discontinued, is Izencitinib (TD-1473), an oral, gut-selective pan-JAK inhibitor designed to achieve high concentrations in the colon with low plasma exposure.[3][8]

These application notes provide a comprehensive overview of the key considerations and protocols for the preclinical and clinical development of gut-selective JAK inhibitors for IBD.

Scientific Rationale and Signaling Pathway

The JAK-STAT Signaling Pathway in IBD

The JAK family consists of four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that associate with the intracellular domains of cytokine receptors.[6] Upon cytokine binding, these receptors activate specific JAK pairings, which then phosphorylate and activate STAT proteins.[9] The activated STATs dimerize and translocate to the nucleus to regulate the expression of genes that drive immune cell activation and inflammation, a process implicated in the pathogenesis of IBD.[1][9] By blocking this pathway, JAK inhibitors can attenuate the signaling of multiple pro-inflammatory cytokines.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. JAK-STAT pathway targeting for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety of Janus Kinase Inhibitors in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. practicalgastro.com [practicalgastro.com]

- 8. Frontiers | JAK inhibitors: A new dawn for oral therapies in inflammatory bowel diseases [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. JAK–STAT pathway targeting for the treatment of inflammatory bowel disease | Semantic Scholar [semanticscholar.org]

Measuring Izencitinib Concentration in Colonic Tissue: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izencitinib (formerly TD-1473) is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor designed for the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2] Its mechanism of action involves the inhibition of JAK1, JAK2, JAK3, and TYK2, which are key enzymes in the JAK/STAT signaling pathway that regulates the inflammatory response.[3][4] By acting locally in the gastrointestinal tract, this compound aims to minimize systemic exposure and associated side effects.[1][2][4] This application note provides a detailed protocol for the quantification of this compound in colonic tissue, a critical measurement for preclinical and clinical research to understand its local pharmacokinetics and pharmacodynamics. The protocol outlines procedures for tissue homogenization, drug extraction, and analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[5][6][7] In inflammatory bowel disease, dysregulation of this pathway leads to a pro-inflammatory state in the intestinal mucosa. This compound, as a pan-JAK inhibitor, blocks the phosphorylation and activation of STAT proteins, thereby modulating the transcription of inflammatory genes.[3][4] Accurate measurement of this compound concentration in the target organ, the colon, is essential for establishing a clear relationship between drug exposure and therapeutic efficacy, as well as for optimizing dosing regimens. This document provides a comprehensive guide for researchers to reliably quantify this compound in colonic tissue samples.

This compound Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the JAK/STAT signaling pathway, which is activated by various pro-inflammatory cytokines. The binding of these cytokines to their receptors on intestinal epithelial and immune cells triggers the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate the intracellular domains of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in the inflammatory response. This compound, by inhibiting JAKs, prevents the phosphorylation and activation of STATs, thereby downregulating the expression of pro-inflammatory mediators.

Experimental Protocols

Colonic Tissue Homogenization

This protocol describes the homogenization of colonic tissue to prepare a lysate for subsequent drug extraction.

Materials:

-

Frozen colonic tissue samples

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Bead-based homogenizer (e.g., Bullet Blender®) or Potter-Elvehjem grinder[8][9]

-

Pre-chilled homogenization tubes with stainless steel beads

-

Microcentrifuge

Procedure:

-

Thaw frozen colonic tissue samples on ice.

-

Weigh the tissue and record the weight. A typical starting amount is 50-100 mg.

-

Wash the tissue with ice-cold PBS to remove any remaining luminal contents.

-

Mince the tissue into small pieces using a sterile scalpel.

-

Place the minced tissue into a pre-chilled homogenization tube containing an appropriate volume of ice-cold homogenization buffer (e.g., 1 mL of buffer per 100 mg of tissue).

-

Add stainless steel beads to the tube if using a bead-based homogenizer.

-

Homogenize the tissue according to the manufacturer's instructions for the specific homogenizer used. For a bead-based system, this typically involves processing for 2-5 minutes at a set speed.[8] For a Potter-Elvehjem grinder, perform several passes on ice.[9]

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]

-

Carefully collect the supernatant (tissue homogenate) and transfer it to a new pre-chilled tube. This homogenate is now ready for the extraction procedure.

This compound Extraction from Colonic Tissue Homogenate

This section details three common methods for extracting small molecule drugs like this compound from a complex biological matrix such as tissue homogenate: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. The choice of method may depend on the required level of cleanliness of the extract and the desired recovery.

A rapid and simple method suitable for high-throughput analysis.[11]

Materials:

-

Colonic tissue homogenate

-

Ice-cold acetonitrile (ACN) or methanol (MeOH) containing an internal standard (e.g., a stable isotope-labeled this compound)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

To 100 µL of colonic tissue homogenate, add 300-400 µL of ice-cold ACN or MeOH containing the internal standard.[12][13]

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[1]

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

This method provides a cleaner extract compared to protein precipitation by partitioning the analyte into an immiscible organic solvent.[14][15]

Materials:

-

Colonic tissue homogenate

-

Internal standard solution

-

Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)[16]

-

Aqueous buffer for pH adjustment (if necessary)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 100 µL of colonic tissue homogenate, add the internal standard.

-

Add an appropriate volume of a water-immiscible organic solvent (e.g., 500 µL of MTBE).

-

Vortex the mixture vigorously for 5-10 minutes to facilitate the transfer of this compound into the organic phase.

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.[17]

-

Carefully transfer the organic layer (top layer) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

SPE offers a high degree of selectivity and can provide the cleanest extracts, which is beneficial for sensitive LC-MS/MS analysis.[18][19]

Materials:

-

Colonic tissue homogenate

-

Internal standard solution

-

SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

-

SPE manifold

-

Conditioning, washing, and elution solvents

Procedure:

-

Condition the SPE cartridge with an appropriate solvent (e.g., methanol followed by water).

-

Load the colonic tissue homogenate (pre-treated with internal standard) onto the conditioned cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute this compound from the cartridge using a strong solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound

This protocol provides a starting point for the development of a robust LC-MS/MS method for the quantification of this compound. Parameters should be optimized for the specific instrumentation used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (based on similar JAK inhibitors):

| Parameter | Recommended Value |

|---|---|

| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[16] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of this compound and internal standard from matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS/MS Parameters (hypothetical, require optimization): Since specific mass transitions for this compound are not publicly available, they must be determined by infusing a standard solution of the compound into the mass spectrometer. The following are typical parameters that would need to be optimized.

| Parameter | Recommended Action |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | Determine the m/z of the protonated molecule [M+H]⁺ for this compound |

| Product Ion (Q3) | Determine the m/z of a stable fragment ion after collision-induced dissociation |

| Collision Energy | Optimize for maximum product ion intensity |

| Internal Standard | Use a stable isotope-labeled this compound with corresponding Q1/Q3 transitions |

Data Analysis:

-

Quantification is performed using a calibration curve prepared by spiking known concentrations of this compound and a fixed concentration of the internal standard into a blank tissue homogenate matrix.

-

The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration to generate a linear regression curve.

-

The concentration of this compound in the unknown samples is then calculated from this calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in colonic tissue.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |

| Recovery | Consistent and reproducible | 85-95% |

| Matrix Effect | Within acceptable limits | < 15% |

| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | Stable |

Table 2: Example this compound Concentrations in Colonic Tissue

| Treatment Group | Dose (mg/kg) | Mean this compound Concentration (ng/g tissue) ± SD |

| Vehicle Control | 0 | Not Detected |

| This compound | 1 | 150.5 ± 25.2 |

| This compound | 3 | 480.1 ± 60.7 |

| This compound | 10 | 1525.8 ± 210.4 |

Conclusion

This application note provides a comprehensive framework for the reliable quantification of this compound in colonic tissue. The detailed protocols for tissue homogenization, drug extraction, and LC-MS/MS analysis, along with the illustrative diagrams and data presentation formats, offer a valuable resource for researchers in the field of drug development for inflammatory bowel diseases. Adherence to these methodologies will enable the generation of high-quality data to better understand the local pharmacokinetic and pharmacodynamic properties of this compound, ultimately contributing to its effective clinical application.

References

- 1. payeshdarou.ir [payeshdarou.ir]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. Development of a sensitive biochemical assay for the detection of tofacitinib adherence - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01800D [pubs.rsc.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 8. nextadvance.com [nextadvance.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. researchgate.net [researchgate.net]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 15. aurorabiomed.com [aurorabiomed.com]

- 16. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Solid-phase extraction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Testing Izencitinib using Human Peripheral Blood Mononuclear Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izencitinib (also known as TD-1473) is an oral, gut-selective, pan-Janus kinase (JAK) inhibitor.[1][2][3] It demonstrates high affinity for all four JAK family members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various inflammatory and autoimmune diseases. This compound's mechanism of action involves the inhibition of this pathway, thereby modulating the activity of a wide range of pro-inflammatory cytokines.[1] Its gut-selective design aims to concentrate its therapeutic effects in the gastrointestinal tract while minimizing systemic exposure and associated side effects.[2][3]

These application notes provide detailed protocols for utilizing human peripheral blood mononuclear cells (PBMCs) as an in vitro model system to characterize the biological activity of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound (TD-1473) in Human PBMCs

| Assay System (Stimulant) | Phosphorylated STAT | Cell Type | pIC50 |

| IL-2 | pSTAT5 | CD3+ T Cells | 7.9 |

| IL-4 | pSTAT6 | CD3+ T Cells | 7.8 |

| IL-6 | pSTAT3 | CD3+ T Cells | 7.6 |

| IL-12 | pSTAT4 | CD3+ T Cells | 6.9 |

| IFNα | pSTAT1 | CD3+ T Cells | 7.7 |

| IFNγ | pSTAT1 | CD3+ T Cells | 8.2 |

| GM-CSF | pSTAT5 | CD14+ Monocytes | 8.1 |

Data sourced from "Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme". pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Signaling Pathway

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells from Izencitinib (TD-1473) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izencitinib (also known as TD-1473) is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor.[1][2] As a pan-JAK inhibitor, it targets the activity of JAK1, JAK2, JAK3, and TYK2, enzymes that are crucial for the signaling of numerous cytokines involved in inflammatory and immune responses.[3] The rationale behind its gut-selective design was to maximize therapeutic effects in the gastrointestinal tract for conditions like ulcerative colitis and Crohn's disease, while minimizing systemic exposure and associated side effects.[1][3] Although clinical trials for this compound in ulcerative colitis did not meet their primary endpoints, leading to the discontinuation of its development, the methodologies for evaluating its immunological effects remain highly relevant for the broader field of JAK inhibitor research.[2][4][5]

Flow cytometry is a powerful tool for dissecting the cellular-level effects of JAK inhibitors. It allows for the precise measurement of target engagement and pharmacodynamic effects in distinct immune cell populations. Key applications include quantifying the inhibition of cytokine-induced STAT phosphorylation (pSTAT) and characterizing changes in immune cell phenotypes. These application notes provide detailed protocols and representative data for the flow cytometric analysis of immune cells in the context of this compound or other pan-JAK inhibitor studies.

Mechanism of Action: The JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors.[6][7][8] Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes. This compound, as a pan-JAK inhibitor, is designed to compete with ATP for the kinase domain of JAKs, thereby preventing this phosphorylation cascade.

Data Presentation: Representative Flow Cytometry Data

Due to the discontinuation of this compound's clinical development, detailed quantitative flow cytometry data from these studies are not publicly available. The following tables present representative data illustrating the expected outcomes of flow cytometry analysis based on the known mechanism of pan-JAK inhibitors. These tables are for illustrative purposes and do not represent actual data from this compound trials.

Table 1: Representative Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs

This table illustrates the expected dose-dependent inhibition of STAT phosphorylation by a pan-JAK inhibitor in various immune cell subsets after stimulation with specific cytokines. Data would be presented as the concentration of the inhibitor required to reduce the phosphorylation signal by 50% (IC50).

| Cytokine Stimulant | Phosphorylated STAT | Target JAKs | Cell Type | Representative IC50 (nM) |

| IFN-α | pSTAT1 | JAK1, TYK2 | CD4+ T Cells | 15 |

| CD8+ T Cells | 18 | |||

| B Cells (CD19+) | 25 | |||

| Monocytes (CD14+) | 20 | |||

| IL-6 | pSTAT3 | JAK1, JAK2, TYK2 | CD4+ T Cells | 30 |

| Monocytes (CD14+) | 35 | |||

| IL-2 | pSTAT5 | JAK1, JAK3 | CD4+ T Cells | 10 |

| CD8+ T Cells | 12 | |||

| NK Cells (CD56+) | 22 | |||

| IL-4 | pSTAT6 | JAK1, JAK3 | B Cells (CD19+) | 40 |

Table 2: Representative Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)

This table shows hypothetical changes in the relative abundance of key immune cell populations in response to treatment. While this compound was designed to be gut-selective with low systemic exposure, subtle changes in peripheral immune cell populations could still be monitored as a safety or pharmacodynamic biomarker.

| Immune Cell Subset | Marker | Pre-treatment (%) | Post-treatment (%) | Fold Change |

| Helper T Cells | CD3+ CD4+ | 45.2 ± 5.6 | 44.8 ± 6.1 | -1.0 |

| Cytotoxic T Cells | CD3+ CD8+ | 25.1 ± 4.2 | 24.9 ± 4.5 | -1.0 |

| B Cells | CD19+ | 10.5 ± 2.1 | 10.3 ± 2.3 | -1.0 |

| Natural Killer (NK) Cells | CD3- CD56+ | 8.2 ± 3.0 | 7.5 ± 2.8 | -1.1 |

| Monocytes | CD14+ | 11.0 ± 2.5 | 10.8 ± 2.6 | -1.0 |

Experimental Protocols

The following are detailed protocols for the flow cytometric analysis of immune cells to assess the impact of a pan-JAK inhibitor like this compound.

Protocol 1: Phospho-STAT (pSTAT) Analysis in Whole Blood

This protocol is designed to measure the inhibition of cytokine-induced STAT phosphorylation in various immune cell subsets directly within a whole blood sample.[9]

Objective: To quantify the pharmacodynamic effect of a JAK inhibitor by measuring its ability to block cytokine-induced STAT phosphorylation.

Materials:

-

Whole blood collected in sodium heparin tubes

-

Cytokines (e.g., IFN-α, IL-6, IL-2)

-

JAK inhibitor (e.g., this compound) at various concentrations

-

Antibodies for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD14)

-

Antibodies for intracellular phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)

-

Fixation/Permeabilization buffers

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Aliquot Whole Blood: Dispense 100 µL of whole blood into each flow cytometry tube.

-

Inhibitor Incubation: Add the JAK inhibitor at the desired final concentrations to the respective tubes. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

-

Cytokine Stimulation: Add the specific cytokine to the tubes to stimulate the desired pathway (e.g., 100 ng/mL IFN-α for pSTAT1). Include an unstimulated control. Incubate for 15-30 minutes at 37°C.

-

Fixation: Immediately after stimulation, add a fixation buffer to stop the reaction and lyse red blood cells. Incubate as per the manufacturer's instructions.

-

Permeabilization: Wash the cells and then add a permeabilization buffer to allow for intracellular staining. Incubate on ice.

-

Staining: Add the cocktail of antibodies for both cell surface markers and intracellular pSTATs. Incubate in the dark.

-

Wash and Acquire: Wash the cells to remove unbound antibodies and resuspend in PBS. Acquire the samples on a flow cytometer.

-